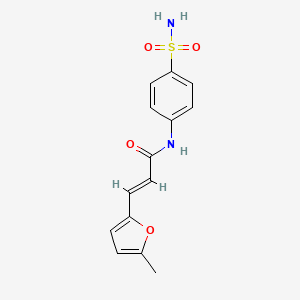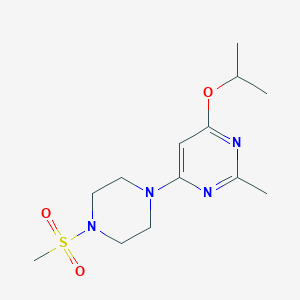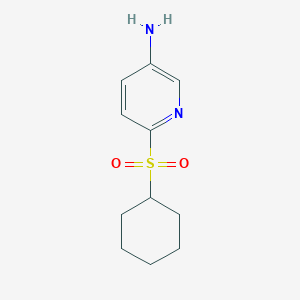
5-Iodo-4-methoxypyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Iodo-4-methoxypyrimidine is a chemical compound with the molecular formula C5H5IN2O . It has a molecular weight of 236.01 . It is typically stored in a dark place at room temperature .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of iodine atom transfer or hydroboration with catecholborane . The reaction proceeds under neutral conditions since no acid is needed to activate the heterocycle and no external oxidant is required .Molecular Structure Analysis
The InChI code for this compound is 1S/C5H5IN2O/c1-9-5-4 (6)2-7-3-8-5/h2-3H,1H3 . This code provides a unique identifier for the molecular structure of the compound.Physical and Chemical Properties Analysis
This compound has a boiling point of 286.3±25.0C at 760 mmHg and a melting point of 88.0-89.0C . It is a solid at room temperature .Applications De Recherche Scientifique
Antiviral Activity
5-Iodo-4-methoxypyrimidine derivatives have been explored for their potential in antiviral treatments. Specifically, a study by Hocková et al. (2003) focused on 2,4-Diamino-6-hydroxypyrimidines substituted at the 5-position, which included 5-iodo derivatives. These compounds exhibited significant inhibitory activity against retroviruses, including human immunodeficiency virus and Moloney murine sarcoma virus, in cell culture. The antiretroviral activity of these derivatives was pronounced and comparable to reference drugs such as adefovir and tenofovir, highlighting their potential in antiviral pharmacotherapy (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Synthesis of Pyridine-Containing Macrocycle
Lechel et al. (2012) explored the synthesis of functionalized 5-iodopyridine derivatives, leading to the unexpected formation of iodo[1,3]dioxolo[4,5-c]pyridines. The study aimed to establish a route to pyridine-containing macrocycles, a class of compounds with diverse applications in chemical synthesis and potentially in drug development. This research underscores the role of this compound in facilitating the synthesis of complex organic structures (Lechel, Podolan, Brusilowskij, Schalley, & Reissig, 2012).
Tautomerism Studies
The study of tautomeric forms of this compound and related compounds provides insights into their chemical behavior in various solvents, which is crucial for their application in different scientific contexts. Kheifets et al. (2006) investigated the tautomerism of 5-fluoro-4-hydroxy-2-methoxypyrimidine, a compound structurally similar to this compound. Understanding tautomerism is essential for predicting the reactivity and interaction of these compounds in biological systems and chemical reactions (Kheifets, Gindin, & Studentsov, 2006).
Electrochemical Treatment in Wastewater
Zhang et al. (2016) investigated the electrochemical treatment of anticancer drugs wastewater containing 5-Fluoro-2-Methoxypyrimidine, a compound related to this compound. This research highlights the broader environmental applications of these compounds, particularly in the degradation and treatment of pharmaceutical contaminants in wastewater. Such studies are essential for developing sustainable and effective methods for managing pharmaceutical waste (Zhang, Tingting, Han, Sun, Li, Shen, & Wang, 2016).
Safety and Hazards
Orientations Futures
Research on 5-Iodo-4-methoxypyrimidine and similar compounds is ongoing. For instance, a recent study probed the effects of pyrimidine functional group switches on acyclic fleximer analogues for antiviral activity . The results of these studies could contribute to the development of nucleobase-related drug candidates .
Propriétés
IUPAC Name |
5-iodo-4-methoxypyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5IN2O/c1-9-5-4(6)2-7-3-8-5/h2-3H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCADZJNOMQGEE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC=C1I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.01 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
219915-13-6 |
Source


|
| Record name | 5-iodo-4-methoxypyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-[(2S)-1-Prop-2-ynylpyrrolidin-2-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole](/img/structure/B2409201.png)
![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)
![methyl 5-chloro-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B2409205.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![N-(3,4-dichlorophenyl)-3-[(2,4-dichlorophenyl)methoxy]thiophene-2-carboxamide](/img/structure/B2409212.png)



![2-Chloro-1-[3-(naphthalen-1-ylmethoxy)azetidin-1-yl]propan-1-one](/img/structure/B2409217.png)
![Methyl 2-{4-[(4,4-dimethylazepane-1-carbonyl)amino]phenyl}-2-methylpropanoate](/img/structure/B2409219.png)


